

# Spectroscopic Characterization of 2-(Tert-butylamino)sulfonylphenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                               |
|----------------|-----------------------------------------------|
|                | 2-(Tert-butylamino)sulfonylphenylboronic acid |
| Compound Name: |                                               |
| Cat. No.:      | B129220                                       |

[Get Quote](#)

## Introduction

**2-(Tert-butylamino)sulfonylphenylboronic acid** is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for carbon-carbon bond formation via Suzuki-Miyaura coupling, and a tert-butylaminosulfonyl group, which can impart specific physicochemical properties and biological activities. This guide provides an in-depth analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the unequivocal identification and characterization of this molecule.

Given the limited availability of published experimental spectra for the ortho-isomer, this guide will leverage data from its closely related meta-isomer, 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid, as a primary reference. This comparative approach, supplemented by established principles of spectroscopy, will provide researchers with a robust framework for interpreting the spectral features of **2-(tert-butylamino)sulfonylphenylboronic acid**.

## Molecular Structure and Its Influence on Spectral Data

The spatial arrangement of the functional groups in **2-(tert-butylamino)sulfonylphenylboronic acid** dictates its unique spectral fingerprint. The proximity of the bulky tert-butylaminosulfonyl group to the boronic acid moiety in the ortho position is expected to introduce steric hindrance, which can influence bond angles, rotational freedom, and electronic interactions, thereby affecting the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Caption: Molecular structure of **2-(tert-butylamino)sulfonylphenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Expected <sup>1</sup>H NMR Data for **2-(Tert-butylamino)sulfonylphenylboronic acid**:

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Integration | Assignment              | Expert<br>Commentary                                                                                                                                                 |
|-------------------------------------|--------------|-------------|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ~8.0-8.2                            | d            | 1H          | Ar-H                    | The proton ortho to the boronic acid and meta to the sulfonyl group is expected to be the most deshielded aromatic proton.                                           |
| ~7.5-7.8                            | m            | 3H          | Ar-H                    | The remaining aromatic protons will appear as a complex multiplet.                                                                                                   |
| ~5.0-6.0                            | br s         | 2H          | $\text{B}(\text{OH})_2$ | The boronic acid protons are typically broad and their chemical shift is concentration and solvent dependent. They are also exchangeable with $\text{D}_2\text{O}$ . |
| ~4.5-5.5                            | br s         | 1H          | N-H                     | The sulfonamide proton is also broad and exchangeable with $\text{D}_2\text{O}$ . Its chemical shift can vary.                                                       |

---

|          |   |    |                                  |                                                                                                                                                                       |
|----------|---|----|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ~1.2-1.4 | s | 9H | C(CH <sub>3</sub> ) <sub>3</sub> | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature in the spectrum. <a href="#">[1]</a> <a href="#">[2]</a> |
|----------|---|----|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|

---

#### Causality in Experimental Choices:

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is a common choice for boronic acids as it can solubilize the compound and its hydroxyl and amine protons are often well-resolved.
- D<sub>2</sub>O Exchange: Adding a drop of D<sub>2</sub>O to the NMR tube will cause the signals from the B(OH)<sub>2</sub> and N-H protons to disappear, confirming their assignment.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Expected <sup>13</sup>C NMR Data for **2-(Tert-butylamino)sulfonylphenylboronic acid**:

| Chemical Shift ( $\delta$ , ppm) | Assignment                | Expert Commentary                                                                                                                   |
|----------------------------------|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| ~140-145                         | Ar-C                      | Quaternary carbon attached to the sulfonyl group.                                                                                   |
| ~130-138                         | Ar-C                      | Aromatic CH carbons.                                                                                                                |
| ~125-130                         | Ar-C                      | Aromatic CH carbons.                                                                                                                |
| ~130 (broad)                     | Ar-C                      | Quaternary carbon attached to the boronic acid group. The signal is often broad due to quadrupolar relaxation of the boron nucleus. |
| ~55-60                           | $\text{C}(\text{CH}_3)_3$ | Quaternary carbon of the tert-butyl group.                                                                                          |
| ~29-31                           | $\text{C}(\text{CH}_3)_3$ | Methyl carbons of the tert-butyl group. <a href="#">[1]</a>                                                                         |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Characteristic IR Absorption Bands:

| Wavenumber<br>(cm <sup>-1</sup> ) | Intensity     | Assignment                         | Expert<br>Commentary                                                                                                           |
|-----------------------------------|---------------|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| 3400-3200                         | Strong, Broad | O-H Stretch                        | This broad absorption is characteristic of the hydroxyl groups of the boronic acid, likely involved in hydrogen bonding.[3][4] |
| 3350-3250                         | Medium        | N-H Stretch                        | The sulfonamide N-H stretch typically appears in this region. [5]                                                              |
| 3100-3000                         | Medium        | Aromatic C-H Stretch               | Characteristic stretching vibrations of the C-H bonds on the phenyl ring.[6]                                                   |
| 2980-2850                         | Medium        | Aliphatic C-H Stretch              | Stretching vibrations of the C-H bonds in the tert-butyl group.[6]                                                             |
| 1350-1310 & 1170-1150             | Strong        | S=O Asymmetric & Symmetric Stretch | These two strong bands are highly characteristic of the sulfonyl group in sulfonamides.[5]                                     |
| 1400-1300                         | Strong        | B-O Stretch                        | The boron-oxygen single bond stretch is a key indicator of the boronic acid functionality.                                     |
| ~1000                             | Strong        | B-C Stretch                        | The boron-carbon single bond stretch.                                                                                          |

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal and passing an IR beam through it.
- Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Caption: Workflow for ATR-FTIR analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids.

Expected Mass Spectrometry Data:

- Molecular Ion: The molecular weight of **2-(tert-butylamino)sulfonylphenylboronic acid** is 257.11 g/mol. In negative ion mode ESI-MS, the deprotonated molecule  $[M-H]^-$  would be expected at m/z 256.1. Boronic acids are known to readily form anhydrides, particularly cyclic trimers (boroxines), which may also be observed.
- Fragmentation: Boronic acids can be challenging to analyze by MS due to their tendency to undergo dehydration.<sup>[7]</sup> Common fragmentation pathways may involve the loss of water, the boronic acid group, or cleavage of the sulfonamide bond. The tert-butyl group can be lost as a stable tert-butyl cation (m/z 57) in positive ion mode, although this may not be the primary fragmentation pathway.

LC-MS/MS for Enhanced Sensitivity and Specificity:

For complex mixtures or trace analysis, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method. This allows for the separation of the analyte from impurities before detection.<sup>[7]</sup>

Caption: Potential fragmentation pathways in ESI-MS.

## Conclusion

The comprehensive spectral analysis of **2-(tert-butylamino)sulfonylphenylboronic acid**, through the combined application of NMR, IR, and MS, allows for its unambiguous structural confirmation. While experimental data for this specific isomer is not readily available, a thorough understanding of the spectral characteristics of its functional components and comparison with closely related analogs provide a solid foundation for its identification and characterization. The methodologies and expected data presented in this guide offer a valuable resource for researchers working with this and similar molecules in the fields of drug discovery and chemical synthesis.

## References

- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019).
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). American Journal of Analytical Chemistry, 12, 74-86.
- In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. (2020). Analytical Chemistry.
- Analysis of Boronic Acids by Nano Liquid Chromatography–Direct Electron Ionization Mass Spectrometry. (2010). Analytical Chemistry.
- N-Butylbenzenesulfonamide. PubChem.
- This journal is © The Royal Society of Chemistry 2017.
- Mass spectra of the sorbent (phenylboronic sepharose, black line, left... ResearchGate.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2016). Journal of Biomolecular NMR.
- t-Butyl group towers over other 1H resonances. ACD/Labs.
- Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. (2019). New Journal of Chemistry.
- Table of Characteristic IR Absorptions.
- 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. American Elements.
- IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- Ortho-azo substituted phenylboronic acids for colorimetric sugar sensors. (2007). Bioorganic & Medicinal Chemistry Letters.

- 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. AccelaChem.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (2014). Chemical Communications.
- 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
- Benzenesulfonamide, N-butyl-. NIST WebBook.
- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C<sub>6</sub>H<sub>4</sub>SO<sub>2</sub>NH<sub>2</sub> and i-X, j-Y-C<sub>6</sub>H<sub>3</sub>SO<sub>2</sub>NH<sub>2</sub>. (2002). Zeitschrift für Naturforschung B.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
- ORGANIC CHEMISTRY. RSC Publishing.
- Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. (2015). Journal of the American Chemical Society.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. scirp.org [scirp.org]

- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(Tert-butylamino)sulfonylphenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129220#2-tert-butylamino-sulfonylphenylboronic-acid-spectral-data-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)